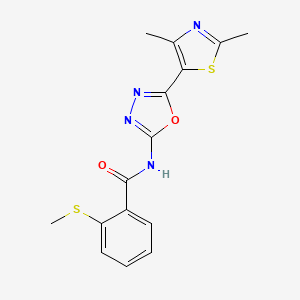

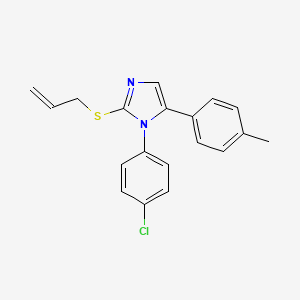

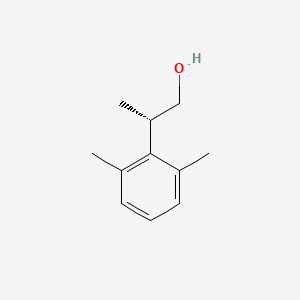

![molecular formula C9H15BrO2 B2455314 2-(Bromometil)-1,8-dioxaspiro[4.5]decano CAS No. 1851527-23-5](/img/structure/B2455314.png)

2-(Bromometil)-1,8-dioxaspiro[4.5]decano

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane” is a type of organic compound . It’s part of a larger class of compounds referred to as aliphatic, which do not incorporate any aromatic rings in their molecular structure .

Synthesis Analysis

While specific synthesis methods for “2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane” were not found, there are general methods for synthesizing similar structures. For instance, bromomethyl cyclopropane can be synthesized via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N .Molecular Structure Analysis

The molecular structure of similar compounds like “1-(bromomethyl)-8-oxaspiro[4.5]decane” has been reported. Its molecular weight is 233.15 .Mecanismo De Acción

The mechanism of action of BMD is not fully understood, but it is believed to involve the formation of reactive intermediates that can interact with cellular components. BMD has been shown to induce apoptosis in cancer cells through the activation of caspases and the inhibition of anti-apoptotic proteins. BMD has also been shown to have antibacterial activity through the disruption of bacterial cell membranes.

Biochemical and Physiological Effects:

BMD has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, antibacterial activity, and the ability to inhibit the growth of certain fungi. BMD has also been shown to have potential as an anti-inflammatory agent through the inhibition of pro-inflammatory cytokines.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

BMD has several advantages for use in lab experiments, including its unique chemical structure, its potential as a building block for complex organic molecules, and its potential as an antitumor agent. However, there are also limitations to its use, including its toxicity and the potential for reactive intermediates to interact with cellular components in an unintended manner.

Direcciones Futuras

There are several future directions for the study of BMD, including the development of more efficient synthesis methods, the optimization of its antitumor activity, and the exploration of its potential as a building block for novel materials. Other potential future directions include the investigation of its antibacterial and anti-inflammatory activities and the development of BMD-based therapeutics for the treatment of various diseases.

Conclusion:

In conclusion, 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane is a unique chemical compound that has potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of BMD and its applications in various fields.

Métodos De Síntesis

The synthesis of BMD can be achieved through a multistep process that involves the reaction of 1,8-dioxaspiro[4.5]decane with bromine in the presence of a catalyst. The resulting compound can be purified through various methods, including recrystallization and column chromatography. The yield of BMD can be optimized through the use of different reaction conditions and purification techniques.

Aplicaciones Científicas De Investigación

Química Radical

El compuesto se puede utilizar en la preparación de heterociclos espiro fusionados con un esqueleto de carbohidrato de piranosa o furanosa, utilizando química de radicales libres . Este proceso implica una variedad de estructuras bicíclicas de heterospiro [m.n]alcano (m = 3–5, n = 4–6) que poseen uno, dos o tres heteroátomos (N, O, Si, S) .

Bromación Electroquímica Electrofílica/Espirociclización

Se ha desarrollado una bromación electroquímica electrofílica/espirociclización de N-bencil-acrilamidas con 2-bromoetan-1-ol como reactivo de bromación . Este proceso emplea bajas concentraciones de bromo producido tanto por reducción catódica como por oxidación anódica como electrófilo, y realiza una espirociclización electrofílica involucrada en H2O .

Síntesis de 2-Azaspiro[4.5]decanos Bromados

El compuesto se puede utilizar en la síntesis de 2-azaspiro[4.5]decanos bromados inexplorados . Estos 2-azaspiro[4.5]decanos bromados se pueden obtener con rendimientos satisfactorios en condiciones suaves, y la reacción exhibe una buena eficiencia en la síntesis a escala de gramos .

Transformaciones en Etapa Tardía

Este compuesto se puede utilizar en transformaciones en etapa tardía y aplicaciones sintéticas en la construcción de ciclohepta[c]pirrol-1,6-dionas mediante ciclización en tándem de desbromación de 2-azaspiro[4.5]decanos bromados .

Síntesis de 1-Azaspiro[4.5]trienonas

El compuesto se puede utilizar en la síntesis de 1-azaspiro[4.5]trienonas mediante una haloespirociclización oxidativa electroquímica de N-aril alquinamidas .

Síntesis de Azaspiro[5.5]decanos

El compuesto se puede utilizar en la preparación de azaspiro[5.5]decanos mediante una espirociclización iniciada por bromación electrofílica .

Propiedades

IUPAC Name |

2-(bromomethyl)-1,8-dioxaspiro[4.5]decane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrO2/c10-7-8-1-2-9(12-8)3-5-11-6-4-9/h8H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPWPCXCSMIAIGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCOCC2)OC1CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1851527-23-5 |

Source

|

| Record name | 2-(bromomethyl)-1,8-dioxaspiro[4.5]decane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

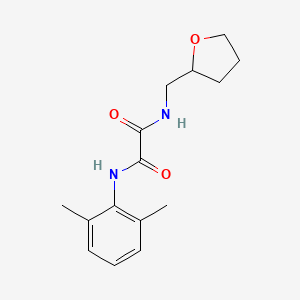

![2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2455232.png)

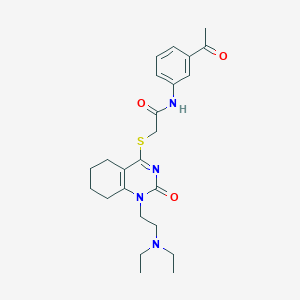

![(8aR)-2-benzyl-octahydropyrrolo[1,2-a]piperazine-1,4,7-trione](/img/structure/B2455243.png)

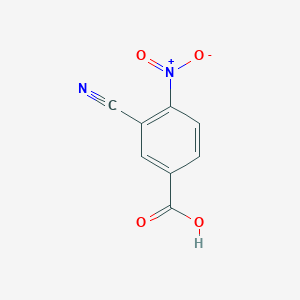

![3-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2455248.png)

![2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N,N-dipropylacetamide](/img/structure/B2455251.png)